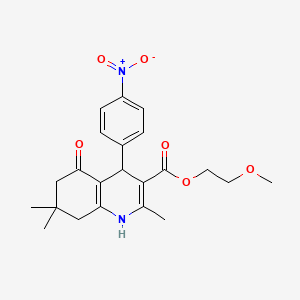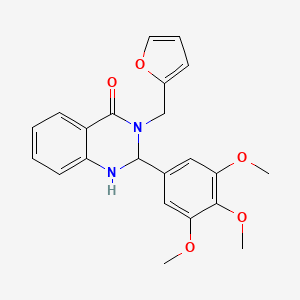![molecular formula C19H16N2O4 B5235668 N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide CAS No. 332174-58-0](/img/structure/B5235668.png)
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide, commonly known as HN2, is a chemical compound that has been extensively studied for its potential applications in scientific research. HN2 belongs to the class of nitroaromatic compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.
作用机制
The exact mechanism of action of HN2 is not fully understood, but studies have suggested that it may act by inducing oxidative stress in cancer cells. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. This leads to damage to cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.
Biochemical and Physiological Effects:
HN2 has been shown to exhibit a number of biochemical and physiological effects. Studies have shown that HN2 can induce DNA damage, which may contribute to its cytotoxic effects. HN2 has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and transcription. Additionally, HN2 has been shown to disrupt mitochondrial function, leading to the release of pro-apoptotic factors and ultimately cell death.
实验室实验的优点和局限性
One of the main advantages of using HN2 in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer therapies. However, HN2 also has some limitations. Its low yield in the synthesis method can make it difficult to obtain large quantities for experiments. Additionally, HN2 has been shown to exhibit some toxicity towards normal cells, which may limit its potential clinical applications.
未来方向
There are several future directions for research on HN2. One area of interest is the development of new synthetic methods for HN2 that can improve its yield and purity. Another area of interest is the development of new formulations of HN2 that can improve its efficacy and reduce its toxicity towards normal cells. Additionally, further studies are needed to fully understand the mechanism of action of HN2 and to identify potential targets for its anticancer activity. Finally, studies are needed to evaluate the potential clinical applications of HN2 as an anticancer agent.
合成方法
The synthesis of HN2 involves the reaction of 2-hydroxy-1-naphthaldehyde with 3-nitrobenzylamine in the presence of acetic anhydride and pyridine. The resulting product is then purified by column chromatography to obtain pure HN2. The yield of the synthesis method is typically around 50%.
科学研究应用
HN2 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that HN2 exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. HN2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBDLGVFUCLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386927 |
Source


|
| Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
CAS RN |
332174-58-0 |
Source


|
| Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5235610.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B5235637.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(1-methyl-3-phenylpropyl)-2-nitroaniline](/img/structure/B5235688.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)